![molecular formula C8H12N2 B056905 2-Methyl-5-[(methylamino)methyl]pyridine CAS No. 120740-02-5](/img/structure/B56905.png)
2-Methyl-5-[(methylamino)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-5-[(methylamino)methyl]pyridine” is an organic compound with the empirical formula C8H12N2 . It is also known as N-Methylpyridine-2-methanamine . The molecular weight of this compound is 122.17 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-[(methylamino)methyl]pyridine” can be represented by the SMILES string CNCc1ccccn1 . This indicates that the molecule consists of a pyridine ring with a methylamino group and a methyl group attached to it.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-5-[(methylamino)methyl]pyridine” are not available, related compounds like 2-(methylamino)pyridine have been studied. For example, 2-(methylamino)pyridine forms copper (II) complexes containing various anions .
Physical And Chemical Properties Analysis
“2-Methyl-5-[(methylamino)methyl]pyridine” is a liquid at room temperature . It has a refractive index of 1.524 and a density of 0.994 g/mL at 25 °C .
Applications De Recherche Scientifique
Chemical Synthesis
“2-Methyl-5-[(methylamino)methyl]pyridine” can be used as a building block in chemical synthesis . It can be used to create more complex molecules in the development of new materials or drugs.
Photoreaction Studies
This compound can be used in photoreaction studies. For instance, the photoreaction of 2-(methylamino)pyridine in a low-temperature argon matrix has been investigated using infrared spectroscopy and density functional theory calculation .
Formation of Metal Complexes
“2-Methyl-5-[(methylamino)methyl]pyridine” can form complexes with metals such as copper (II). These complexes can contain various anions (Cl-, Br-, NO3-, SCN-, ClO4-, or SO42-) . These metal complexes have potential applications in catalysis, materials science, and medicinal chemistry.
Pharmaceutical Research
As a building block, “2-Methyl-5-[(methylamino)methyl]pyridine” could potentially be used in the synthesis of pharmaceuticals . However, further research would be needed to determine its suitability for this application.
Material Science
In material science, this compound could be used in the synthesis of new materials with desired properties . Its ability to form complexes with metals could be particularly useful in this field .
Analytical Chemistry
In analytical chemistry, “2-Methyl-5-[(methylamino)methyl]pyridine” could potentially be used as a reagent or a standard for various analytical techniques .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-1-(6-methylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDELADZXJDHPDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[(methylamino)methyl]pyridine | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



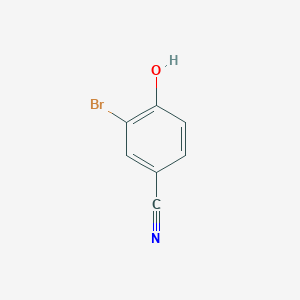
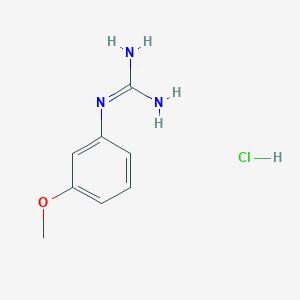


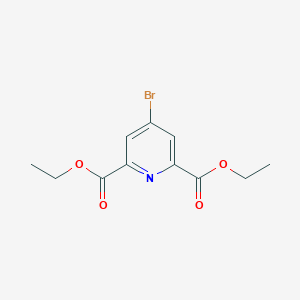
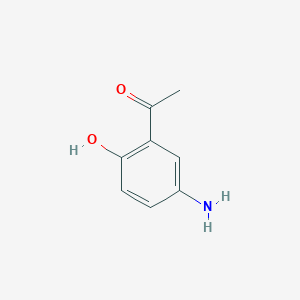

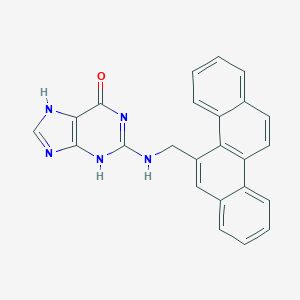


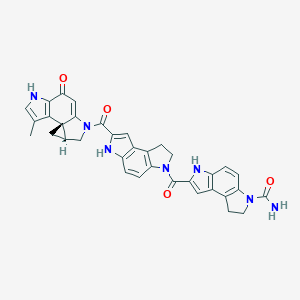
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)